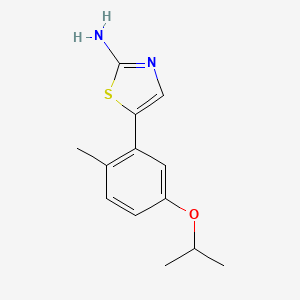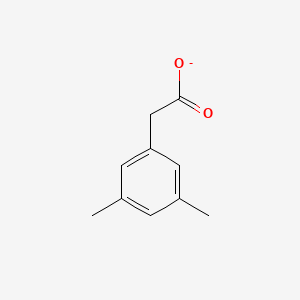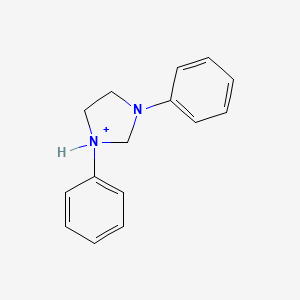
1,3-Diphenylimidazolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylimidazolidin-1-ium is a heterocyclic organic compound with a unique structure that includes two phenyl groups attached to an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenylimidazolidin-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazolidin-2-one with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out in the presence of sodium hydride in tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenylimidazolidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolidin-2-one derivatives.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylimidazolidin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of 1,3-diphenylimidazolidin-1-ium involves its interaction with specific molecular targets. It can act as a ligand for metal complexes, facilitating catalytic reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazolidine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylimidazolidin-1-ium: Similar in structure but with methyl groups instead of phenyl groups.
1,3-Diphenylimidazolidin-2-one: Contains a carbonyl group at the 2-position, making it more reactive in certain chemical reactions.
1,3-Diphenylimidazolidine: Lacks the ionic character of the imidazolidin-1-ium, affecting its solubility and reactivity.
Uniqueness
1,3-Diphenylimidazolidin-1-ium is unique due to its ionic nature, which enhances its solubility in polar solvents and its ability to form stable complexes with various metal ions. This makes it particularly useful in catalysis and materials science applications.
Eigenschaften
CAS-Nummer |
725-13-3 |
|---|---|
Molekularformel |
C15H17N2+ |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
1,3-diphenylimidazolidin-1-ium |
InChI |
InChI=1S/C15H16N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-10H,11-13H2/p+1 |
InChI-Schlüssel |
WYEYGPJVIZYKNM-UHFFFAOYSA-O |
Kanonische SMILES |
C1CN(C[NH+]1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


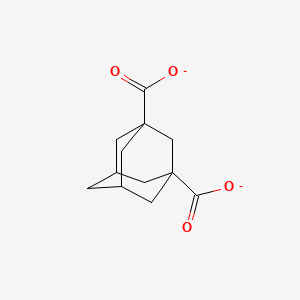

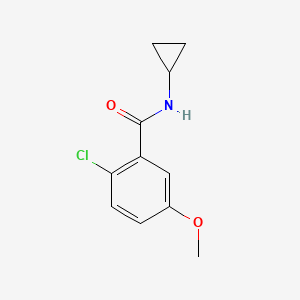
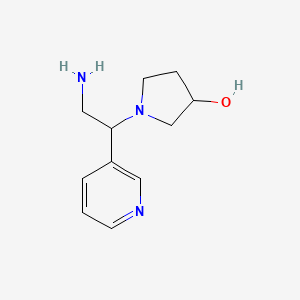
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)

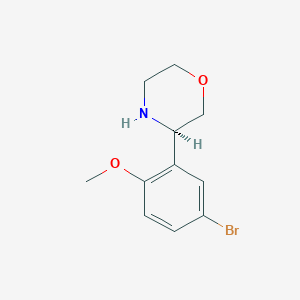

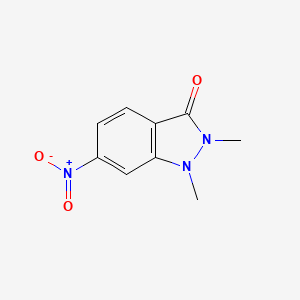
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)

